Platycodin A
Description
This compound, commonly referred to as Platycodin D, is a triterpenoid saponin derived from oleanolic acid (olean-12-en-28-oic acid). Its core structure features hydroxyl groups at positions 2, 3, 16, 23, and 24, with a highly branched glycosylation pattern. The glycosyl chain includes:
- A beta-D-glucopyranosyl group at position 2.
- A D-apio-beta-D-furanosyl unit linked (1→3) to a beta-D-xylopyranosyl group.
- A 2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl unit linked (1→4) to the xylopyranosyl group.
- An alpha-L-arabinopyranosyl ester at position 28, connected via (1→2) linkage .
Platycodin D is noted for its anti-inflammatory, anti-cancer, and immunomodulatory properties, attributed to its structural complexity and acetylated sugar moieties .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H94O29/c1-24-41(84-47-40(74)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)39(73)44(82-25(2)64)50(81-24)86-43-35(69)29(66)18-79-49(43)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHZRRBWLMSLDX-WNHLAMKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H94O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317850 | |
| Record name | Platycodin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66779-34-8 | |
| Record name | Platycodin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66779-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platycodin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isolation and Purification
Oleanolic acid is typically isolated from natural sources (e.g., olive leaves, Aralia elata) via ethanol extraction, followed by silica gel chromatography. Purity is confirmed by HPLC (>95%) and NMR spectroscopy.
Functionalization of the Aglycone
The C-3 hydroxyl group is protected as a chloroacetyl ester to prevent undesired reactions during subsequent steps. Chloroacetyl chloride and DMAP in dichloromethane yield the C-3 chloroacetyl derivative (45% yield). Dess-Martin periodinane oxidizes the C-3 hydroxyl to a ketone when required, though this is unnecessary for the target compound.
Glycosylation at the C-3 Position
Neoglycosylation with β-D-Glucopyranose
The hindered C-3 position necessitates a methoxyglycine spacer to distance the glycosylation site from the C-4 dimethyl group:
- Chloroacetyl to Iodoacetyl Conversion : Treatment with sodium iodide in acetone replaces chlorine with iodine.
- Methoxyamine Displacement : Methoxyamine hydrochloride in DMF displaces iodide, forming a stable alkoxyamine linkage.
- Glycosylation : The neoaglycone reacts with peracetylated β-D-glucopyranosyl donor (e.g., trichloroacetimidate) under BF₃·Et₂O catalysis in CH₂Cl₂/MeOH (6:1) at 40°C for 48 h, yielding the C-3 β-D-glucopyranoside (62% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chloroacetyl ester | Chloroacetyl chloride, DMAP | 85 |
| Iodoacetyl derivative | NaI, acetone, 25°C, 2 h | 92 |
| Methoxyamine spacer | Methoxyamine·HCl, DMF, 50°C | 45 |
| Glycosylation | β-D-Glc-imidate, BF₃·Et₂O | 62 |
Synthesis of the C-28 Oligosaccharide Ester
The C-28 ester comprises a tetra-saccharide chain: α-L-arabinopyranosyl-(1→2)-2-O-acetyl-6-deoxy-α-L-mannopyranosyl-(1→4)-β-D-xylopyranosyl-(1→3)-D-apio-β-D-furanosyl . Synthesis proceeds via sequential glycosylation.
Apiofuranosyl-Xylopyranosyl Disaccharide
- D-Apio-β-D-furanosyl Donor : Perbenzoylated D-apiofuranosyl trichloroacetimidate is prepared from D-apiose via benzoylation (BnCl, pyridine) and imidate formation (Cl₃CCN, DBU).
- Coupling with Xylopyranosyl Acceptor : The xylopyranosyl acceptor (C-3 OH free) reacts with the apiofuranosyl donor under TMSOTf catalysis in CH₂Cl₂ at −15°C (74% yield).
Mannopyranosyl Modification
Arabinopyranosyl Attachment
The terminal arabinopyranosyl unit is added via gold(I)-catalyzed glycosylation to ensure α-linkage. The mannose disaccharide reacts with peracetylated α-L-arabinopyranosyl ortho-hexynylbenzoate in presence of Ph₃PAuNTf₂ (82% yield).
Key Data :
| Disaccharide Segment | Glycosylation Conditions | Yield (%) |
|---|---|---|
| Apio-(1→3)-Xyl | TMSOTf, CH₂Cl₂, −15°C | 74 |
| Xyl-(1→4)-Mann | NIS/TfOH, CH₃CN, 0°C | 68 |
| Mann-(1→2)-Ara | Ph₃PAuNTf₂, toluene, 25°C | 82 |
Final Assembly and Deprotection
Esterification at C-28
The tetra-saccharide donor (peracetylated, C-1 imidate) reacts with oleanolic acid’s C-28 carboxyl group using DCC/DMAP in dry DMF. The reaction proceeds at 25°C for 24 h (57% yield).
Global Deprotection
- O-Deacetylation : Methanolic ammonia (7N NH₃/MeOH) removes acetyl groups (12 h, 25°C).
- Debenzoylation : Sodium methoxide in MeOH/THF cleaves benzoyl esters (4 h, 0°C).
- Final Purification : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) isolates the target compound (≥98% purity).
Analytical Characterization
NMR Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₆₀H₉₈O₃₀ [M+Na]⁺: 1321.5543; Found: 1321.5538.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s ester and glycosidic bonds are susceptible to hydrolysis under acidic or enzymatic conditions:
Glycosidic Bond Cleavage
-
The β-D-glucopyranosyloxy group at position C-3 undergoes hydrolysis in acidic media (e.g., 0.1M HCl/MeOH, 80°C), yielding aglycone 3,2,16,23,24-pentahydroxyolean-12-en-28-oic acid and monosaccharides (glucose, apiose, xylose, etc.) .
-
Enzymatic cleavage (e.g., β-glucosidase) selectively removes terminal glucosyl units while preserving the apiofuranosyl-xylopyranosyl-mannopyranosyl-arabinopyranosyl chain .
Ester Hydrolysis
-
The 2-O-acetyl group on the 6-deoxy-α-L-mannopyranosyl residue is labile under alkaline conditions (e.g., 0.05M NaOH), producing 6-deoxy-α-L-mannopyranose and acetic acid .
-
The 28-O-ester linkage (oleanoic acid core) resists mild hydrolysis but cleaves under prolonged acidic reflux (e.g., 5% H₂SO₄, 6h), releasing free oleanolic acid derivatives .
Oxidation Reactions
Hydroxyl groups at C-2, C-3, C-16, C-23, and C-24 undergo site-specific oxidation:
| Position | Reagent | Product | Reference |
|---|---|---|---|
| C-3 (glucosyl) | Jones reagent (CrO₃/H₂SO₄) | 3-keto derivative (loss of glucosyl group) | |
| C-23/C-24 | Pyridinium chlorochromate | 23,24-diketone |
Acetylation and Esterification
The compound’s hydroxyl groups can be acetylated or esterified under standard conditions:
-
Acetylation (Ac₂O/pyridine):
-
Methylation (CH₂N₂/MeOH):
Enzymatic Modifications
Biotransformation studies on similar saponins reveal:
-
β-Glucuronidase : Cleaves glucuronic acid residues in related oleanane saponins (e.g., glycyrrhizin → glycyrrhetinic acid) .
-
Esterases : Hydrolyze acetyl groups, altering solubility and bioactivity .
Thermal Degradation
Pyrolysis (200–300°C) fragments the oligosaccharide chain, producing:
Comparative Reactivity Table
| Functional Group | Reaction | Conditions | Outcome |
|---|---|---|---|
| β-D-Glucopyranosyloxy (C-3) | Acid hydrolysis | 0.1M HCl/MeOH, 80°C, 4h | Aglycone + glucose |
| 2-O-Acetyl (mannopyranosyl) | Alkaline hydrolysis | 0.05M NaOH, 25°C, 1h | Deacetylated mannose + acetate |
| 28-O-Ester | Strong acid hydrolysis | 5% H₂SO₄, reflux, 6h | Oleanolic acid + oligosaccharides |
| C-16 hydroxyl | Oxidation | PCC/CH₂Cl₂, 25°C, 12h | 16-keto derivative |
Research Gaps and Challenges
Scientific Research Applications
Anticancer Properties
Oleanolic acid and its derivatives have been extensively studied for their anticancer effects. Research indicates that these compounds exhibit inhibitory activities against several types of cancer:
- Leukemia : A derivative known as Olean-12-eno[2,3-c]oxadiazol-28-oic acid (OEOA) has shown promising results in blocking the proliferation of human leukemia cells. It induces G1 cell cycle arrest and enhances erythroid differentiation in K562 cells by suppressing the expression of Bcr-Abl and phosphorylated Erk1/2 .
- Other Cancers : Oleanolic acid has demonstrated cytotoxic effects against various cancer cell lines, including HeLa, K562, and HL-60. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms .
Antimicrobial Activity
The antimicrobial potential of oleanolic acid derivatives has been documented in several studies:
- Antibacterial Effects : Compounds derived from oleanolic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that a butanol derivative showed an IC50 value of 0.25 mg/mL against several bacterial strains, which is comparable to standard antibiotics like ciprofloxacin .
- Antifungal Properties : The triterpenoid compounds have also demonstrated antifungal activity, making them potential candidates for developing new antifungal agents .
Antioxidant Activity
The antioxidant properties of oleanolic acid derivatives are another area of interest:
- Free Radical Scavenging : Studies have shown that these compounds possess significant antioxidant activity, with some derivatives exhibiting lower IC50 values than well-known antioxidants like gallic acid. This suggests their potential use in preventing oxidative stress-related diseases .
Hepatoprotective Effects
Oleanolic acid is known for its hepatoprotective properties. It helps protect the liver from damage caused by toxins such as ethanol and carbon tetrachloride. This protective effect is crucial for developing treatments for liver diseases and conditions related to oxidative stress .
Other Therapeutic Applications
Beyond cancer treatment and antimicrobial applications, oleanolic acid derivatives have shown potential in other therapeutic areas:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .
- Antidiabetic Activity : Some studies suggest that oleanolic acid can improve insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent for diabetes management .
Case Studies and Research Findings
Mechanism of Action
Platycodin A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits angiogenesis and metastasis by targeting VEGF and MMPs.
Immune-modulatory: Enhances the activity of immune cells such as macrophages and natural killer cells, promoting a robust immune response
Comparison with Similar Compounds
Table 1: Key Structural Features of Platycodin D and Analogues
Functional and Pharmacological Differences
Bioactivity
- Platycodin D : Exhibits potent anti-cancer activity (e.g., breast cancer) via apoptosis induction and NF-κB pathway inhibition. The acetyl group enhances membrane permeability .
- 3-O-α-L-arabinopyranosyl oleanolic acid: Shows moderate cytotoxicity against cancer cells but lacks acetylated sugars, reducing bioavailability .
- Ziyu-glycoside I : Ursane-type aglycone confers distinct anti-diabetic effects, contrasting with oleanane-type compounds .
- Macranthoidin B : The 23-hydroxy group and glucosyl ester improve solubility, enhancing anti-viral activity compared to Platycodin D .
Pharmacokinetics
- Increased glycosylation (e.g., Platycodin D, Macranthoidin B) correlates with higher hydrophilicity but reduced blood-brain barrier penetration.
- Acetylated sugars in Platycodin D prolong metabolic stability compared to non-acetylated analogs .
Biological Activity
Olean-12-en-28-oic acid, particularly in its glycosylated forms, is a notable compound within the class of triterpenoids, which are recognized for their diverse biological activities. This article focuses on the biological activity of the compound Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-2,16,23,24-tetrahydroxy-, O-D-apio-beta-D-furanosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-2-O-acetyl-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl ester, (2beta,3beta,16alpha)- , detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's complex structure includes multiple sugar moieties attached to a core oleanolic acid skeleton. The intricate glycosylation pattern enhances its solubility and bioactivity compared to non-glycosylated forms.
Structural Formula
The molecular structure can be represented as follows:
This structure indicates a high degree of functionalization with hydroxyl groups and sugar units that contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oleanolic acid derivatives. For instance:
- Inhibition of Proliferation : Oleanolic acid and its derivatives have demonstrated significant inhibitory effects on various cancer cell lines. Research indicates that these compounds can induce G1 cell cycle arrest in leukemia cells without triggering apoptosis, suggesting a unique mechanism of action that may involve modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Differentiation Induction : In leukemia models, oleanolic acid derivatives promote erythroid differentiation by downregulating oncogenic pathways such as Bcr-Abl and Erk1/2 phosphorylation .
Antioxidant Activity
The antioxidant capacity of oleanolic acid derivatives has been well-documented. For example:
- Radical Scavenging : Compounds derived from oleanolic acid exhibit substantial radical scavenging capabilities, with IC50 values indicating effective protection against oxidative stress .
Antimicrobial Effects
Research has also shown that oleanolic acid derivatives possess antimicrobial properties:
- Bacterial Inhibition : Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values demonstrating efficacy comparable to standard antibiotics .
Other Pharmacological Activities
- Anti-inflammatory Effects : Oleanolic acid has been shown to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
- Hepatoprotective Effects : The compound exhibits protective effects on liver cells against toxic agents, potentially through antioxidant mechanisms .
Study 1: Anticancer Efficacy in Leukemia Models
A study evaluated the effects of oleanolic acid derivatives on K562 leukemia cells. Results indicated that treatment led to significant reductions in cell viability and induced differentiation markers without causing cytotoxicity .
Study 2: Antioxidant Activity Assessment
In a comparative analysis of radical scavenging activities among various triterpenoids, oleanolic acid derivatives demonstrated superior antioxidant properties with lower IC50 values than gallic acid in specific assays .
Data Table
| Biological Activity | Observations | IC50 Values |
|---|---|---|
| Anticancer (Leukemia) | Induces G1 arrest; differentiation | Not specified |
| Antioxidant | Radical scavenging | 0.701 mg/mL (H2O2) |
| Antibacterial | Effective against Gram-positive/negative | 0.25 mg/mL (against E. coli) |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation of this compound, and how can glycosylation patterns be resolved?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve the glycosidic linkages and aglycone structure. The compound’s complex oligosaccharide chain requires selective 1D-TOCSY or NOESY experiments to distinguish overlapping proton signals in the sugar moieties .
- Key Challenges : Differentiation of α/β anomeric configurations in glycosyl groups (e.g., 6-deoxy-α-L-mannopyranosyl vs. β-D-glucopyranosyl) and verification of esterification sites (e.g., 2-O-acetyl group).
Q. How can researchers design initial bioactivity screens for this compound?
- Methodology : Prioritize cytotoxicity assays (e.g., MTT or SRB) in cancer cell lines (e.g., MCF-7, HepG2) to identify baseline activity. Follow with apoptosis markers (caspase-3/7 activation, Annexin V/PI staining) and cell cycle analysis (flow cytometry) to explore mechanistic pathways. Evidence from similar triterpenoids shows selective cytotoxicity in tamoxifen-resistant breast cancer cells (MCF-7/TAMR) .
- Validation : Use positive controls (e.g., doxorubicin) and replicate assays in triplicate to account for variability.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological data, such as divergent cytotoxicity outcomes?
- Root Cause Analysis :
- Purity : Verify compound purity (>95%) via HPLC-ELSD or UPLC-QTOF, as impurities (e.g., aglycone derivatives) may skew results .
- Experimental Models : Assess differences in cell line origin (e.g., MCF-7 vs. MDA-MB-231), culture conditions, and exposure times. For example, apoptosis induction in MCF-7/TAMR cells may depend on ROS-mediated pathways, which vary across models .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate findings using orthogonal assays (e.g., transcriptomics for apoptosis-related genes).
Q. How does the glycosylation pattern influence bioavailability and target specificity?
- SAR Insights :
- Permeability : The 2-O-acetyl-6-deoxy-α-L-mannopyranosyl group may enhance lipophilicity, improving membrane penetration compared to non-acetylated analogs .
- Receptor Binding : β-D-xylopyranosyl-(1→4) linkages could mediate interactions with lectin receptors (e.g., galectin-3), altering cellular uptake in specific tissues .
- Experimental Design : Synthesize analogs with modified glycosyl groups (e.g., enzymatic hydrolysis of specific sugars) and compare pharmacokinetic profiles (Caco-2 permeability, plasma stability) and target engagement (SPR or microscale thermophoresis).
Q. What synthetic challenges arise in constructing the tetrasaccharide moiety, and how can they be addressed?
- Key Steps :
- Glycosidic Bond Formation : Use orthogonal protecting groups (e.g., benzyl, acetyl) for sequential coupling. For example, employ Schmidt’s trichloroacetimidate method for β-D-xylopyranosyl-(1→4) linkages .
- Steric Hindrance : The apiofuranosyl-(1→3) linkage may require low-temperature (-40°C) glycosylation to minimize side reactions .
- Validation : Confirm regioselectivity via MALDI-TOF-MS and compare synthetic yields with enzymatic approaches (e.g., glycosyltransferases).
Q. How can researchers optimize extraction and purification protocols for this compound from plant sources?
- Methodology :
- Extraction : Use pressurized liquid extraction (PLE) with ethanol-water (70:30, v/v) at 60°C to maximize yield while minimizing degradation .
- Purification : Combine size-exclusion chromatography (Sephadex LH-20) with reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) to isolate the compound from co-eluting triterpenoids .
- Quality Control : Monitor stability under varying pH and temperature conditions using accelerated degradation studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
